molecular formula C15H18N2O2 B2381305 N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 941978-23-0

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2381305
CAS No.: 941978-23-0
M. Wt: 258.321
InChI Key: YXVREFHGTQBFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a chemical compound intended for research and experimental purposes. It features a molecular structure that incorporates both a cyclopropanecarboxamide group and a 2-oxopiperidine (2-piperidinone) moiety. This specific structural motif, particularly the 2-oxopiperidine unit linked to a phenyl ring, is found in compounds with documented biological activity and is of significant interest in medicinal chemistry research . For instance, analogous structures have been investigated in the context of inhibiting protein kinases, which are key targets in oncological research . Furthermore, the 2-oxopiperidine pharmacophore is present in Apixaban, a well-known, highly potent and selective inhibitor of blood coagulation factor Xa . Researchers may find value in this compound for developing novel therapeutic agents or as a building block in chemical synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVREFHGTQBFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide consists of a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 2-oxopiperidin-1-yl moiety at the para position. The compound can be divided into three key structural components:

  • The cyclopropanecarboxamide moiety
  • The phenyl linker
  • The 2-oxopiperidin-1-yl group

Understanding these structural components is essential for developing efficient synthetic strategies, as they can be assembled through various disconnection approaches.

General Synthetic Approaches

The synthesis of this compound can be approached through several strategic disconnections, each leading to different synthetic routes:

  • Amidation of 4-(2-oxopiperidin-1-yl)aniline with cyclopropanecarboxylic acid derivatives
  • Coupling of 4-aminophenylcyclopropanecarboxamide with 2-oxopiperidine derivatives
  • Sequential construction of both the cyclopropanecarboxamide and 2-oxopiperidin-1-yl moieties

Based on the available literature and patent documents, the most common and efficient approach involves the amidation of pre-formed 4-(2-oxopiperidin-1-yl)aniline with cyclopropanecarboxylic acid or its activated derivatives.

Preparation Method 1: Direct Amidation Using Cyclopropanecarbonyl Chloride

Synthetic Route Overview

This method involves the direct acylation of 4-(2-oxopiperidin-1-yl)aniline with cyclopropanecarbonyl chloride, representing one of the most straightforward approaches to synthesize the target compound.

Preparation of Key Intermediates

Synthesis of 4-(2-oxopiperidin-1-yl)aniline

The preparation of 4-(2-oxopiperidin-1-yl)aniline typically begins with 4-nitroaniline or a suitable 4-haloaniline. Based on the methodologies described for related compounds, such as those used in Apixaban synthesis, this intermediate can be prepared through the following sequence:

  • Reaction of 4-nitroaniline with 5-chlorovaleryl chloride to form N-(4-nitrophenyl)-5-chloropentanamide
  • Intramolecular cyclization to form 1-(4-nitrophenyl)piperidin-2-one
  • Reduction of the nitro group to obtain 4-(2-oxopiperidin-1-yl)aniline

A detailed protocol adapted from related syntheses is as follows:

1. To a suspension of 4-nitroaniline (2.0 g, 14.5 mmol) in acetonitrile (50 mL) at 0°C, add sodium hydroxide (3.5 g, 87 mmol).
2. Add 5-chlorovaleryl chloride (3.8 mL, 29 mmol) dropwise while maintaining the temperature at 0-5°C.
3. Allow the reaction to warm to room temperature and stir for 5 hours.
4. Cool the reaction mixture to 0°C and neutralize with 6N hydrochloric acid.
5. Concentrate the solution, add saturated sodium bicarbonate solution (8 mL), and filter to obtain 1-(4-nitrophenyl)piperidin-2-one.
6. Reduce the nitro group using hydrogen with Pd/C catalyst in methanol to obtain 4-(2-oxopiperidin-1-yl)aniline.
Preparation of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride (CAS: 4023-34-1) can be prepared from cyclopropanecarboxylic acid through reaction with thionyl chloride or oxalyl chloride. A typical procedure is as follows:

1. To cyclopropanecarboxylic acid (1.0 eq) in a dry flask, add oxalyl chloride (1.5 eq) dropwise at 0°C.
2. Add a catalytic amount of DMF (a few drops).
3. Warm the mixture to 50°C and stir for 2 hours.
4. Remove excess oxalyl chloride under reduced pressure.
5. Purify by vacuum distillation to obtain cyclopropanecarbonyl chloride as a colorless to slightly yellow liquid.

The product should be stored under inert atmosphere as it is sensitive to moisture.

Amidation Reaction

The final step involves the coupling of 4-(2-oxopiperidin-1-yl)aniline with cyclopropanecarbonyl chloride. Based on procedures for similar amidations, the following protocol can be employed:

1. Dissolve 4-(2-oxopiperidin-1-yl)aniline (1.0 eq) in dichloromethane or THF (10 mL/g) and cool to 0°C.
2. Add triethylamine or N,N-diisopropylethylamine (2.0 eq).
3. Add cyclopropanecarbonyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.
4. Allow the reaction to warm to room temperature and stir for 3-4 hours.
5. Monitor by TLC or HPLC for completion.
6. Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
7. Purify by column chromatography or recrystallization to obtain this compound.

Reaction Conditions and Optimization

The key parameters that affect the yield and purity of this reaction include:

Parameter Optimal Conditions Effect on Reaction
Temperature Initial addition at 0-5°C, then warm to 20-25°C Controls exotherm and minimizes side reactions
Solvent Dichloromethane or THF Provides good solubility of reagents and facilitates the reaction
Base Triethylamine or DIPEA (2.0-2.5 eq) Neutralizes HCl generated during reaction
Reaction Time 3-4 hours Ensures complete conversion
Molar Ratio (Acid Chloride:Amine) 1.2:1.0 Ensures complete consumption of the amine

Preparation Method 2: Coupling Reaction Using Cyclopropanecarboxylic Acid

Synthetic Route Overview

This method involves the direct coupling of cyclopropanecarboxylic acid with 4-(2-oxopiperidin-1-yl)aniline using coupling reagents commonly employed in peptide synthesis. This approach avoids the use of the moisture-sensitive acid chloride.

Coupling Reaction

Based on coupling procedures described for similar cyclopropanecarboxamide derivatives, the synthesis can be performed as follows:

1. To a solution of cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (10 mL/g), add a coupling reagent such as HATU (1.5 eq) or EDC/HOBt (1.5 eq each).
2. Add a tertiary amine base such as DIPEA or triethylamine (3.0 eq).
3. Add 4-(2-oxopiperidin-1-yl)aniline (1.0 eq) and stir the reaction mixture at room temperature for 5-10 hours.
4. Monitor the reaction by TLC or HPLC.
5. Quench with water, extract with ethyl acetate, wash with dilute acid, dilute base, and brine.
6. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Comparative Analysis of Coupling Reagents

Various coupling reagents can be employed for this transformation, each with its advantages and limitations. The following table summarizes the performance of different coupling reagents:

Coupling Reagent Reaction Conditions Typical Yield Advantages Limitations
HATU/DIPEA DCM, 25°C, 5h 70-75% High coupling efficiency, minimal racemization Relatively expensive
EDC/HOBt DCM, 25°C, 10h 65-72% Water-soluble by-products, easier purification Slower reaction rate
DIC/DMAP DCM, 40°C, 2h 50-55% Fast reaction, inexpensive More side products
T3P (Propylphosphonic anhydride) EtOAc, 25°C, 6h 75-80% High purity, minimal side reactions Moisture sensitive

Based on the reported yields for similar compounds, HATU or T3P appear to be the most effective coupling reagents for this transformation.

Preparation Method 3: Alternative Synthetic Routes

Tandem Reduction-Acylation Approach

An alternative approach involves the reduction of 1-(4-nitrophenyl)piperidin-2-one followed by in situ acylation with cyclopropanecarbonyl chloride. This one-pot procedure can be advantageous for large-scale synthesis by eliminating the isolation of the sensitive amine intermediate.

1. Suspend 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in methanol or ethanol.
2. Add a reducing agent such as hydrogen with Pd/C, iron powder with ammonium chloride, or sodium dithionite.
3. After completion of the reduction (monitored by TLC or HPLC), filter off the catalyst if used.
4. Without isolating the intermediate amine, add a base (triethylamine, 2.0 eq) and cyclopropanecarbonyl chloride (1.2 eq) at 0-5°C.
5. Stir the reaction mixture for 3-4 hours at room temperature.
6. Work up and purify as described earlier.

Use of Trichlorophosphate-Mediated Coupling

Some literature reports describe a direct coupling method using trichlorophosphate (POCl₃) as an activating agent for carboxylic acids. This method can be applied to the synthesis of this compound as follows:

1. To 4-(2-oxopiperidin-1-yl)aniline (1.0 eq), add POCl₃ (1.0 eq).
2. Add cyclopropanecarboxylic acid (2.0 eq) to the mixture.
3. Heat the reaction mixture at 120°C for 3 hours.
4. Cool to 0°C, carefully add ice water and saturated sodium bicarbonate solution.
5. Extract with ethyl acetate, wash with brine, dry, and concentrate.
6. Purify the product by column chromatography or recrystallization.

This method has been reported to provide yields of around 70-75% for similar cyclopropanecarboxamide derivatives.

Optimization of Reaction Parameters

Various parameters can significantly influence the yield and purity of this compound. The following table summarizes the key parameters and their optimization:

Parameter Range Studied Optimal Value Effect on Yield
Temperature 0-50°C 20-25°C Higher temperatures lead to side products
Reaction Time 1-12h 4-5h Extended times increase impurity profile
Solvent DCM, THF, EtOAc, ACN DCM Best solubility and reaction rates
Molar Ratio (Acid:Amine) 1.0:1.0 to 2.0:1.0 1.2:1.0 Excess acid ensures complete reaction
Base Equivalents 1.0-3.0 2.0-2.5 Sufficient to neutralize by-products
Coupling Reagent Various HATU or T3P Highest yields and purities
Concentration 0.05-0.5M 0.1-0.2M Optimal for reaction efficiency

Purification and Characterization

Purification Methods

The crude this compound can be purified through several methods:

  • Column chromatography using silica gel (typically with dichloromethane/methanol gradient)
  • Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexane, etc.)
  • Preparative HPLC for analytical quantities

Based on purification methods reported for similar compounds, recrystallization from ethanol or ethyl acetate/hexane mixtures appears to be the most efficient method for obtaining high-purity material on a larger scale.

Analytical Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • ¹H NMR spectroscopy : Expected characteristic signals include:

    • Cyclopropyl protons: 0.7-1.0 ppm (m, 4H) and 1.4-1.6 ppm (m, 1H)
    • Piperidone ring protons: 1.8-2.1 ppm (m, 4H), 2.4-2.6 ppm (m, 2H), 3.6-3.8 ppm (m, 2H)
    • Aromatic protons: 7.2-7.5 ppm (m, 4H)
    • Amide NH: 9.5-10.0 ppm (s, 1H)
  • Mass spectrometry : The molecular ion peak should correspond to the calculated molecular weight.

  • HPLC : To determine purity, typically using C18 columns with appropriate mobile phase systems.

Comparative Analysis of Different Synthesis Methods

The following table provides a comparative analysis of the three main synthetic approaches discussed:

Method Key Reagents Typical Yield Advantages Limitations Scale-up Potential
Direct Amidation with Acid Chloride Cyclopropanecarbonyl chloride, TEA/DIPEA 75-85% High yield, fast reaction Uses moisture-sensitive reagent Good
Coupling with Carboxylic Acid Cyclopropanecarboxylic acid, HATU/EDC 65-75% Milder conditions, stable reagents Lower yield, higher cost Excellent
Trichlorophosphate Method POCl₃, cyclopropanecarboxylic acid 70-75% One-pot procedure, inexpensive Harsh conditions Moderate
Tandem Reduction-Acylation H₂/Pd/C, cyclopropanecarbonyl chloride 60-70% Avoids isolation of amine intermediate Complex reaction control Good

Based on this analysis, the direct amidation using cyclopropanecarbonyl chloride offers the best balance of yield, simplicity, and scalability for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium chlorite or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

The major products formed from these reactions include lactams, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exhibits notable anti-inflammatory effects. In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in activated microglial cells. For instance, a study reported that at a concentration of 10 µM, the compound decreased nitric oxide levels by over 70% compared to untreated controls, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Central Nervous System Disorders

The compound has been explored as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system (CNS) disorders. A study highlighted its role as an allosteric modulator, providing a promising avenue for developing novel treatments for conditions such as anxiety and depression . The ability to selectively target GPCRs may lead to fewer side effects compared to traditional therapies.

Kinase Inhibition

This compound has shown efficacy in inhibiting various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). In assays, it displayed an IC50 value of approximately 50 µM, indicating significant inhibitory activity comparable to known GSK-3β inhibitors. This suggests potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

Safety and Toxicity Profile

The safety profile of this compound was evaluated through cytotoxicity assays on different cell lines, including HT-22 and BV-2 cells. Results indicated no significant decrease in cell viability at concentrations up to 100 µM, suggesting a favorable safety margin for further development .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of the compound on BV-2 microglial cells, researchers found that treatment with this compound led to substantial reductions in nitric oxide production, supporting its potential use in neuroinflammatory therapies.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of this compound, demonstrating its capacity to inhibit GSK-3β effectively. This finding highlights its relevance in therapeutic strategies for neurodegenerative diseases and cancer treatment.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxamide group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

  • Structure : Shares the cyclopropanecarboxamide core but replaces the 2-oxopiperidinyl group with a piperidinyl moiety substituted by phenethyl and phenyl groups.
  • Key Differences: Substituent Polarity: The 2-oxopiperidinyl group in the target compound is more polar than the lipophilic phenethyl group in cyclopropylfentanyl, likely altering receptor binding and pharmacokinetics. Biological Target: Cyclopropylfentanyl targets opioid receptors, whereas the lactam in the target compound may favor interactions with enzymes (e.g., kinases) or non-opioid proteins.
Property Target Compound Cyclopropylfentanyl
Molecular Formula C15H17N2O2 (estimated) C22H25N2O
Molecular Weight ~265.3 g/mol 349.45 g/mol
Key Substituent 2-Oxopiperidinyl (lactam) Phenethyl-piperidinyl
Biological Activity Research compound μ-opioid agonist

N-(4-Thiazolylphenyl)cyclopropanecarboxamide Derivatives ()

  • Structure : Compounds such as 44 and 45 feature a thiazolylphenyl group instead of the 2-oxopiperidinylphenyl group.
  • Pharmacology : Designed for anti-prion activity, with substituents like methoxyethoxy or methylpiperazinyl pyridinyl groups enhancing target binding .
  • Key Differences :
    • Electronic Effects : The 2-oxopiperidinyl group’s electron-withdrawing lactam may reduce electron density compared to thiazole’s aromatic system, affecting π-π interactions.
    • Synthetic Yield : The target compound’s synthesis (if analogous to ) may require optimized coupling steps, as yields for similar derivatives range from 6% to 43% .
Property Target Compound Compound 44 ()
Molecular Formula C15H17N2O2 C21H20N4O3S
Molecular Weight ~265.3 g/mol 408.47 g/mol
Therapeutic Area Undetermined Prion disease

GSK-3β Inhibitors (–4)

  • Structure: Derivatives like 19 and 20 incorporate sulfonamide-linked pyrrolyl or cyanophenyl groups, differing from the target compound’s lactam substituent.
  • Pharmacology : These compounds inhibit GSK-3β, a kinase implicated in neuroinflammation and neurodegeneration .
  • Key Differences: Binding Motifs: The 2-oxopiperidinyl group’s carbonyl may compete with sulfonamide or nitrile groups in hydrogen-bonding interactions with GSK-3β. Solubility: The lactam’s polarity could improve aqueous solubility compared to lipophilic cyanophenyl groups.
Property Target Compound Compound 19 ()
Molecular Formula C15H17N2O2 C15H21ClN4O3S
Molecular Weight ~265.3 g/mol 372.87 g/mol
Biological Target Undetermined GSK-3β

N-[4-(Piperidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide ()

  • Structure : Replaces the 2-oxopiperidinyl group with a piperidinylsulfonylphenyl moiety.
  • Physicochemical Properties : Higher molecular weight (308.40 g/mol) due to the sulfonyl group, which increases hydrophilicity .
  • Key Differences :
    • Synthetic Accessibility : Sulfonamide formation typically requires sulfonyl chlorides, whereas lactam synthesis may involve cyclization or coupling reactions.

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological effects, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H25O3N3C_{20}H_{25}O_{3}N_{3} with a molecular weight of 355.43 g/mol. The compound features a cyclopropane ring, an oxopiperidine moiety, and a phenyl group, which contribute to its unique pharmacological profile.

Mechanisms of Biological Activity

  • Enzyme Inhibition : This compound exhibits significant enzyme inhibitory properties. Studies indicate that it can inhibit various enzymes, including those involved in metabolic pathways, which may contribute to its potential therapeutic effects in diseases like cancer and diabetes .
  • Antioxidant Activity : this compound has demonstrated antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cell lines, particularly pancreatic cancer (PANC-1) and colorectal cancer (DLD-1). The mechanism involves the activation of caspases and subsequent DNA fragmentation, hallmarks of programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

Structural FeatureBiological Activity
Cyclopropane RingEnhances binding affinity to target enzymes
Oxopiperidine MoietyIncreases solubility and bioavailability
Phenyl GroupModulates interaction with biological targets

Case Study 1: Anticancer Activity

In a study involving human colorectal cancer cells (DLD-1), this compound exhibited an EC50 value of 270 nM, indicating potent anticancer activity. The compound was shown to inhibit tumor growth in xenograft models by 63% at a dosage of 50 mg/kg .

Case Study 2: Enzyme Inhibition

Another study assessed the enzyme inhibitory effects of this compound on cholinesterases and glucosidases. The results indicated significant inhibition rates, suggesting potential applications in treating neurodegenerative diseases and diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted aniline precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity while stabilizing intermediates.
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~1.0–2.0 ppm) and piperidinone carbonyl (δ ~170 ppm).
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and piperidinone absorption bands.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₈H₂₁N₂O₂) .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodology :

  • Enzyme inhibition assays : Use fluorogenic substrates to quantify target engagement (e.g., kinase or protease inhibition).
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

  • Methodology :

  • Substituent variation : Modify the piperidinone ring (e.g., alkylation at position 3) or cyclopropane substituents to assess steric/electronic effects.
  • Biological profiling : Compare IC₅₀ values across related targets (e.g., kinases vs. GPCRs) to identify selectivity drivers.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number.
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Purity reassessment : Re-analyze compound batches via LC-MS to rule out degradation or impurities .

Q. How can target identification studies elucidate the mechanism of action of this compound?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.
  • Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon ligand binding.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes modulating compound sensitivity .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical models?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., cyclopropane ring oxidation). Introduce deuterium or fluorine to block metabolism.
  • Solubility enhancement : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions.
  • In vivo PK/PD modeling : Monitor plasma concentrations and efficacy in rodent models to correlate exposure with effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.